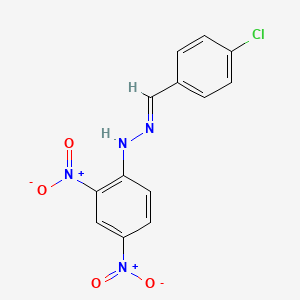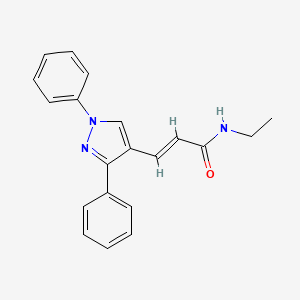
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that acts as a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Wirkmechanismus
DMPA acts as a selective antagonist of the TRPM8 ion channel by binding to a specific site on the channel and preventing its activation by cold temperatures and menthol. This blockade of the TRPM8 channel results in a decrease in calcium influx and subsequent downstream signaling events.
Biochemical and Physiological Effects:
The blockade of the TRPM8 channel by DMPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMPA can inhibit the proliferation of prostate cancer cells by blocking TRPM8-mediated calcium signaling. In addition, DMPA has been shown to reduce the severity of neuropathic pain in animal models by blocking TRPM8-mediated cold hypersensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMPA in lab experiments is its selectivity for the TRPM8 channel. This allows researchers to specifically target the TRPM8 channel without affecting other ion channels. However, one limitation of using DMPA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DMPA in scientific research. One area of interest is the role of TRPM8 in cancer progression and metastasis. DMPA has been shown to inhibit the proliferation of prostate cancer cells, and further studies are needed to determine if it has similar effects on other types of cancer cells. In addition, the development of more soluble analogs of DMPA could improve its effectiveness in lab experiments.
Conclusion:
In conclusion, DMPA is a valuable tool for studying the function of the TRPM8 ion channel in physiological and pathological processes. Its selectivity for the TRPM8 channel and its ability to block TRPM8-mediated calcium signaling make it a useful compound in scientific research. Further studies are needed to determine the full extent of its potential applications in the fields of cancer research and pain management.
Synthesemethoden
The synthesis of DMPA involves the reaction of 3,5-dimethylphenyl isocyanate with N-methyl-N-phenylsulfonamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure DMPA. The synthesis of DMPA has been well-established and has been reported in several scientific journals.
Wissenschaftliche Forschungsanwendungen
DMPA has been widely used in scientific research to study the function of the TRPM8 ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol. DMPA has been shown to selectively block the TRPM8 channel without affecting other ion channels, making it a valuable tool for studying the role of TRPM8 in physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSWRPCPZEGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)

![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
